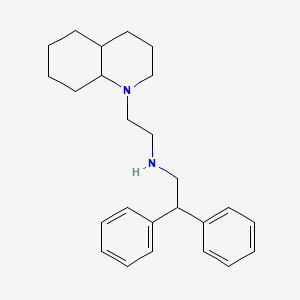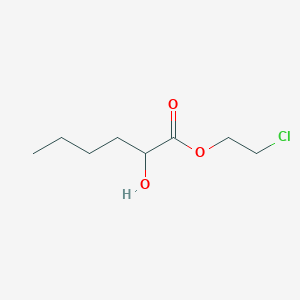
2-Chloroethyl 2-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl 2-hydroxyhexanoate is an organic compound with the molecular formula C8H15ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloro and hydroxy functional groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-hydroxyhexanoate typically involves the reaction of 2-chloroethanol with 2-hydroxyhexanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining the reaction conditions, and using distillation techniques to purify the final product. The use of automated systems ensures consistent quality and high yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl 2-hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes.
Esterification Reactions: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification Reactions: Catalysts like sulfuric acid or p-toluenesulfonic acid are used, with reaction temperatures ranging from 60-80°C.
Major Products Formed
Substitution Reactions: Products include substituted ethyl hexanoates.
Oxidation Reactions: Products include 2-chloroethyl hexanoate ketones or aldehydes.
Esterification Reactions: Products include various esters depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl 2-hydroxyhexanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esterification and hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl 2-hydroxyhexanoate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group participates in esterification and oxidation reactions. The molecular targets include various enzymes and chemical reagents that facilitate these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl 2-hydroxybutanoate
- 2-Chloroethyl 2-hydroxypropanoate
- 2-Chloroethyl 2-hydroxyheptanoate
Comparison
2-Chloroethyl 2-hydroxyhexanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic properties, making it suitable for a wider range of chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
820245-99-6 |
|---|---|
Molekularformel |
C8H15ClO3 |
Molekulargewicht |
194.65 g/mol |
IUPAC-Name |
2-chloroethyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C8H15ClO3/c1-2-3-4-7(10)8(11)12-6-5-9/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
CSUZVBQLXQYLHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)OCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


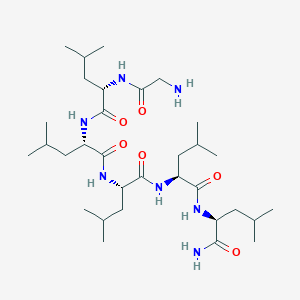
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
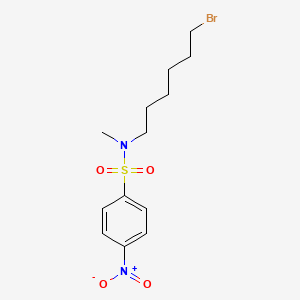

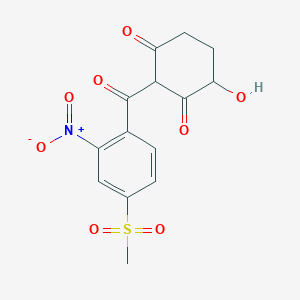

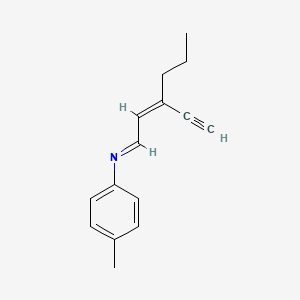
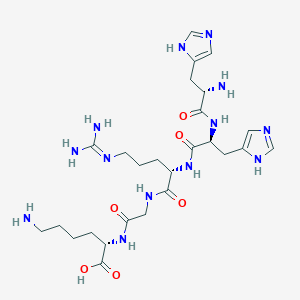


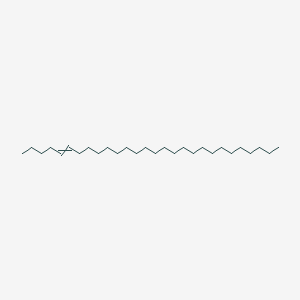
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
